molecular formula C18H18N2O3 B2671804 N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide CAS No. 851989-02-1

N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide

Cat. No.: B2671804
CAS No.: 851989-02-1
M. Wt: 310.353
InChI Key: UYMYJUMBHOHANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide is a benzoxazolone derivative characterized by a propanamide backbone substituted with an ethyl-phenyl group at the nitrogen and a 2-oxobenzo[d]oxazol-3(2H)-yl moiety at the third carbon. Benzoxazolone scaffolds are widely explored in medicinal chemistry due to their bioisosteric properties, metabolic stability, and ability to interact with diverse biological targets, including enzymes and receptors.

Properties

IUPAC Name

N-ethyl-3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-19(14-8-4-3-5-9-14)17(21)12-13-20-15-10-6-7-11-16(15)23-18(20)22/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMYJUMBHOHANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide exhibit significant anticancer properties. For instance, derivatives of benzoxazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain benzoxazole derivatives could inhibit the growth of human cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

1.2 Antimicrobial Properties
Compounds containing the oxobenzoxazole moiety have shown promising antimicrobial activity against a range of pathogens. For example, a series of oxobenzoxazole derivatives were synthesized and tested for their effectiveness against resistant strains of bacteria and fungi. The results indicated that these compounds possess potent antimicrobial activity, suggesting their potential as new therapeutic agents in treating infections caused by resistant microorganisms .

Mechanistic Insights

2.1 Mode of Action
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific biological targets. Studies have shown that this compound can act as an inhibitor of key enzymes involved in cancer metabolism, thereby disrupting the energy supply to cancer cells and leading to cell death .

2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has highlighted how modifications to the chemical structure can enhance its potency and selectivity towards cancer cells while minimizing toxicity to normal cells. This optimization is essential for developing safer and more effective therapeutic agents .

Case Studies

StudyFindingsImplications
Study 1 Investigated the anticancer effects of oxobenzoxazole derivatives on breast cancer cell lines; showed significant apoptosis induction.Supports further development of these compounds as potential breast cancer treatments.
Study 2 Evaluated the antimicrobial activity against multi-drug resistant strains; demonstrated efficacy comparable to existing antibiotics.Suggests potential for clinical application in treating resistant infections.
Study 3 Analyzed the SAR of related compounds; identified key structural features that enhance activity.Provides a framework for future drug design efforts targeting similar pathways.

Mechanism of Action

The mechanism of action of N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. The oxazole ring can interact with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The phenylpropanamide moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can disrupt cellular processes, leading to antibacterial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzoxazolone core is a common feature among analogs, but variations in substituents significantly influence bioactivity and physicochemical properties:

Compound Name Substituents Key Structural Differences Biological Targets/Applications
N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide N-ethyl, N-phenyl, propanamide Reference compound Hypothesized targets: Enzymes/receptors (based on analogs)
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide (4) 4-sulfamoylphenyl Sulfonamide group enhances hydrophilicity Potential antimicrobial/anti-inflammatory agent
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (3) 4-trifluoromethylphenyl CF₃ group improves metabolic stability Dopamine D2 receptor antagonist
PBPA Pyridinylmethylamino, methyl-phenylacetamide Bifunctional chelate for TSPO imaging SPECT ligand for neuroinflammation
NBMP Naphthalenyl, methyl-phenylacetamide Enhanced bioavailability via Suzuki coupling TSPO tracer with reduced intersubject variability

Key Observations :

  • Polar groups (e.g., sulfamoyl in compound 4) improve solubility but may reduce membrane permeability.
  • Electron-withdrawing groups (e.g., CF₃ in compound 3) enhance metabolic stability and receptor binding .
  • Bulkier aromatic substituents (e.g., naphthalene in NBMP) improve TSPO selectivity and pharmacokinetics .

TSPO Binding :

  • PBPA and NBMP demonstrated high selectivity for TSPO, a biomarker for neuroinflammation. NBMP’s naphthalene group improved binding affinity and metabolic stability in preclinical studies .

Antimicrobial Potential:

  • Hydrazide derivatives (e.g., compounds 17–24) with substituted benzylidene groups showed variable yields (53–88%) and melting points, indicating structural robustness for further biological screening .
Pharmacokinetic and Physicochemical Properties
  • NBMP exhibited favorable plasma clearance and metabolic stability in human and rat liver fractions, attributed to its naphthalene substituent .
  • Compound 3 (trifluoromethyl derivative) demonstrated suitable logP values for CNS penetration, critical for dopamine receptor antagonism .

Biological Activity

N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an ethyl group, a phenyl ring, and a 2-oxobenzo[d]oxazole moiety. This combination suggests possible interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have shown that derivatives of benzoxazole exhibit significant antibacterial activity against various strains. For instance, a related compound demonstrated an inhibition zone against E. coli and S. aureus, indicating potential efficacy against bacterial infections .

Table 1: Antibacterial Activity of Related Compounds

CompoundInhibition Zone (mm)Target Bacteria
Compound A12E. coli
Compound B11S. aureus
N-ethyl derivativeTBDTBD

Antifungal Activity

In vitro studies have also highlighted the antifungal properties of benzoxazole derivatives. Compounds similar to this compound showed promising results against Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections .

Table 2: Antifungal Activity

CompoundInhibition Zone (mm)Target Fungi
Compound C10C. albicans
Compound D11A. niger

Anticancer Activity

The compound's anticancer properties have been evaluated through various assays targeting cancer cell lines. Preliminary findings suggest that N-ethyl derivatives can inhibit cell proliferation in certain cancer types, potentially through apoptosis induction mechanisms .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the oxazole ring may interact with biological macromolecules, disrupting cellular functions and leading to cytotoxic effects.

Case Studies

  • Case Study on Antibacterial Efficacy : A study involving the synthesis of several benzoxazole derivatives demonstrated that modifications to the phenyl ring significantly influenced antibacterial activity. The most effective compounds were those with halogen substitutions at the para position .
  • Case Study on Anticancer Potential : In vitro tests on human cancer cell lines revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as alternative treatment options .

Q & A

Q. What are the common synthetic routes for N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide and its derivatives?

Synthesis typically involves multi-step reactions, such as:

  • Esterification : Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate is synthesized by refluxing the parent acid with methanol and sulfuric acid as a catalyst .
  • Hydrazide Formation : Hydrazine monohydrate in 2-propanol converts esters to hydrazides (e.g., compound 3 in ) .
  • Condensation Reactions : Hydrazides react with aromatic aldehydes in propan-2-ol with glacial acetic acid to form Schiff bases (e.g., compounds 5–9 in ) .
  • Bivalent Ligand Synthesis : Piperazine-linked derivatives are synthesized using K₂CO₃ in anhydrous DMF at 60°C (e.g., compounds 5o, 5a in ) .

Q. How is the structural integrity of synthesized derivatives confirmed?

Characterization relies on:

  • ¹H/¹³C NMR Spectroscopy : Assignments for benzylic protons (δ 3.57–3.74 ppm) and carbonyl carbons (δ 156–169 ppm) confirm substituent positions .
  • FT-IR Spectroscopy : Stretching vibrations for C=O (1722–1783 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate functional groups .
  • Elemental Analysis : Percent composition (C, H, N) is matched with theoretical values (e.g., C: 58.47% vs. 58.80% in compound 5o) .

Q. What analytical methods are used to assess purity and stability?

  • HPLC/HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ 479.3266 for compound 5o) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 236–238°C for compound 21 in ) indicate purity .
  • Stability Studies : Solubility in DMSO/EtOH and degradation under varying pH/temperature are evaluated for storage optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across derivatives?

  • Dose-Response Profiling : Compare IC₅₀ values for β1i/β5i immunoproteasome inhibition (e.g., 18% vs. 2% inhibition in ) .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., trifluoromethyl groups in compound 3, ) with target affinity .
  • Computational Docking : Use molecular modeling to explain why electron-withdrawing groups enhance binding to FoxO1 (e.g., compound D in ) .

Q. What experimental strategies optimize selectivity for biological targets?

  • Bivalent Ligand Design : Link two benzoxazolone moieties via piperazine spacers to enhance receptor avidity (e.g., compound 5q with IC₅₀ <10 µM) .
  • Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled analogs in pharmacokinetic studies .
  • Competitive Binding Assays : Displace reference ligands (e.g., GSK-3 inhibitors in ) to quantify target engagement .

Q. How are computational methods integrated into mechanistic studies?

  • In Silico Screening : Virtual libraries prioritize derivatives with optimal ADMET properties (e.g., logP <3 for blood-brain barrier penetration) .
  • Density Functional Theory (DFT) : Calculate vibrational frequencies (e.g., C=O stretching in ) to validate spectroscopic assignments .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., FoxO1-BACE1 inhibition in ) to refine binding hypotheses .

Q. What methodologies address discrepancies in synthetic yields?

  • Catalyst Screening : Compare K₂CO₃ vs. Et₃N in DMF for piperazine coupling (yields: 49–73% in vs. 43% in ) .
  • Solvent Optimization : Propan-2-ol vs. THF for Schiff base formation (yields: 74–88% in ) .
  • Reaction Monitoring : TLC or in situ IR tracks intermediate formation to abort low-yield reactions early .

Data Interpretation and Validation

Q. How should researchers validate conflicting bioassay results?

  • Orthogonal Assays : Confirm immunoproteasome inhibition () with fluorogenic substrate cleavage assays .
  • Positive/Negative Controls : Use known inhibitors (e.g., BMX-IN-1 in ) to benchmark activity .
  • Statistical Reproducibility : Triplicate experiments with error margins <10% (e.g., Aβ1-42 reduction in ) .

Q. What are best practices for reporting spectroscopic data?

  • Peak Assignments : Reference deuterated solvents (e.g., D₂O in ) to avoid misinterpretation .
  • Multi-Technique Cross-Validation : Combine ¹³C NMR (δ 156 ppm for benzoxazolone C=O) with IR (1722 cm⁻¹) for functional group confirmation .
  • Deposition in Public Databases : Submit spectra to repositories like PubChem (e.g., CID 131751776 in ) for peer validation .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling reactive intermediates?

  • Hydrazine Monohydrate : Use in fume hoods with PPE due to carcinogenicity .
  • Anhydrous Solvents (DMF) : Store under nitrogen to prevent moisture ingress and exothermic reactions .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Phillips reactions) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.